molecular formula C11H17N3 B1489033 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine CAS No. 1342653-54-6

4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine

Cat. No.: B1489033
CAS No.: 1342653-54-6
M. Wt: 191.27 g/mol
InChI Key: RFZXGZPXAOEJHX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene. This compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidin-4-yl group at position 2. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine typically involves the following steps:

  • Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and an amidine derivative.

  • Substitution with Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the piperidin-4-yl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution: Nucleophilic substitution reactions can replace substituents on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and other reduced functional groups.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study biological systems and molecular interactions.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact molecular pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine can be compared with other similar compounds, such as:

  • 2-(Piperidin-4-yl)pyrimidine: Lacks the methyl groups at positions 4 and 6.

  • 4,6-Dimethylpyrimidine: Lacks the piperidin-4-yl group at position 2.

  • 2-(Piperidin-4-yl)pyridine: Features a pyridine ring instead of a pyrimidine ring.

Uniqueness: The presence of both methyl groups and the piperidin-4-yl group makes this compound unique, as it combines structural features that can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4,6-dimethyl-2-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-8-7-9(2)14-11(13-8)10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZXGZPXAOEJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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